Product packaging for Dithiouracil(Cat. No.:CAS No. 132939-82-3)

Dithiouracil

Cat. No.: B159872
CAS No.: 132939-82-3
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
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Description

2,4-Dithiouracil is a sulfur-substituted pyrimidine derivative and an important building block in chemical and biochemical research. Its core research value lies in its role as a versatile ligand in coordination chemistry, where it forms complexes with various metal ions such as Au(III), Cu(II), Pd(II), and Pt(II) . These complexes are investigated for their potential antimicrobial and antitumor properties, making 2,4-Dithiouracil a compound of interest in developing new metal-based therapeutic agents . The biological activity of sulfur-substituted pyrimidines is highly dependent on the position of the sulfur atoms; for instance, unlike its relative 2-thiouracil, 2,4-Dithiouracil is noted for its distinct research profile rather than therapeutic application . In scientific studies, it serves as a key molecule for exploring photodynamic properties and reaction mechanisms relevant to nucleic acid analogues . Researchers utilize this compound in the synthesis of specialized metal complexes and for probing biochemical pathways. 2,4-Dithiouracil is provided for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2S2 B159872 Dithiouracil CAS No. 132939-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidine-2,4-dithione
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InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
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DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Molecular Weight

144.2 g/mol
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CAS No.

2001-93-6
Record name 2,4-Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Synthetic Methodologies and Chemical Derivatization of Dithiouracil

General Synthesis Pathways of Dithiouracil (B10097) and Analogues

The construction of the this compound core and its analogues is predominantly achieved through cyclocondensation reactions. These methods offer versatility in introducing various substituents onto the pyrimidine (B1678525) ring.

Strategies for Thiouracil and this compound Derivative Synthesis

A prominent method for synthesizing thiouracil and, by extension, this compound derivatives is the Biginelli reaction . This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or, in the case of thiouracils, thiourea (B124793). For the synthesis of dithiouracils, dithiourea or a combination of reagents that can generate the this compound ring system would be employed. The reaction is often catalyzed by Brønsted or Lewis acids.

An improved Biginelli reaction method involves the condensation of an appropriate aldehyde with methyl cyanoacetate (B8463686) and thiourea in ethanol, heated to reflux in the presence of potassium carbonate. This approach has been noted to produce higher yields for thiouracil compounds compared to their uracil (B121893) counterparts.

Another synthetic strategy involves the reaction of an ester of acetic acid with an ester of formic acid and an alkali metal alcoholate under an inert nitrogen atmosphere to form an alkali metal formylacetic ester. This intermediate can then be condensed with thiourea to produce thiouracil. A two-step method starting from Meldrum's acid and thiourea has also been reported for the synthesis of 2-thiouracil (B1096).

The synthesis of 2-thiouridine (B16713), a related nucleoside, has been achieved by coupling a silylated derivative of 2-thiouracil with a protected ribofuranose.

Reaction Mechanisms in this compound Synthesis

The mechanism of the Biginelli reaction, a key route to dihydropyrimidinones and their thio-analogues, is understood to proceed through a series of bimolecular reactions. One proposed mechanism begins with the rate-determining nucleophilic addition of urea (or thiourea/dithiourea) to the aldehyde. Subsequent acid-catalyzed dehydration leads to the formation of an N-acylimine intermediate. The β-ketoester then adds to this intermediate, followed by cyclization through the nucleophilic attack of the amine onto the carbonyl group, and a final condensation step to yield the dihydropyrimidine (B8664642) product.

A plausible general reaction mechanism for the synthesis of thiouracil derivatives involves the initial condensation of a carbanion on an aldehyde to form a chalcone (B49325) after water elimination. This chalcone then reacts with thiourea, leading to an intermediate that cyclizes to form the thiouracil ring.

Design Principles for Novel this compound Derivatives

The design of new this compound derivatives is driven by the desire to modulate their physicochemical and biological properties. This is achieved through structural modifications of the core nucleus, the introduction of other heterocyclic systems, and the formation of metal complexes.

Structural Modifications of the this compound Nucleus

Structural modifications of the this compound nucleus are undertaken to explore structure-activity relationships. Changes at positions 5 and 6 of the thiouracil ring are common strategies. For instance, the introduction of various substituents at these positions can significantly influence the compound's properties.

One approach to modification is through the synthesis of 2-thiouracil-5-sulfonamide derivatives. This involves the chlorosulfonation of 2-thiouracil, followed by reaction with various amines or active methylene (B1212753) compounds to generate a library of sulfonamide derivatives.

Synthesis of Metal Complexes with this compound Ligands

Complexation with Transition Metal Ions (e.g., Au(III), Cu(II), Cd(II), Hg(II))

The synthesis of this compound complexes with transition metal ions such as gold(III), copper(II), cadmium(II), and mercury(II) has been the subject of considerable research interest. These synthetic methodologies often involve the reaction of a metal salt with this compound in a suitable solvent system. The specific conditions, including the metal-to-ligand molar ratio, pH, and solvent, play a crucial role in determining the stoichiometry and structure of the resulting complexes.

Gold(III) and Copper(II) Complexes: Novel Au(III) and Cu(II) complexes of 2,4-dithiouracil have been synthesized by reacting the respective metal salts with the ligand in a solution of dimethyl sulfoxide (B87167) (DMSO) and aqueous sodium hydroxide. kfupm.edu.saresearchgate.net A typical procedure involves mixing aqueous solutions of the metal salt with 2,4-dithiouracil dissolved in the DMSO/NaOH mixture, employing a metal-to-ligand-to-base molar ratio of 1:4:2. kfupm.edu.saresearchgate.net The resulting non-charged complexes precipitate from the solution and can be isolated by filtration. kfupm.edu.sa

Interestingly, studies on the gold(III) complex synthesis suggest a potential for in-situ modification of the this compound ligand. Under the alkaline conditions of the synthesis, desulfurization of 2,4-dithiouracil may occur, leading to the formation of 2-thiouracil and uracil within the reaction mixture. kfupm.edu.sa This suggests that the isolated gold complex may contain a mixture of these ligands.

Cadmium(II) and Mercury(II) Complexes: Complexes of cadmium(II) and mercury(II) with 2,4-dithiouracil have been prepared using metal selenocyanate (B1200272) salts, specifically Cd(SeCN)₂ and Hg(SeCN)₂. kfupm.edu.saresearchgate.net The synthesis involves the direct reaction of these metal salts with 2,4-dithiouracil, resulting in complexes with the general formula [M(SeCN)₂(DTU)], where M is Cd(II) or Hg(II) and DTU represents 2,4-dithiouracil. researchgate.net The use of selenocyanate as an ancillary ligand influences the coordination environment of the central metal ion.

Characterization of Coordination Modes

The determination of the coordination modes in this compound-metal complexes is achieved through a combination of spectroscopic techniques. These methods provide insights into the atoms of the this compound ligand that are involved in bonding with the metal ion.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the coordination sites of the this compound ligand. Changes in the vibrational frequencies of the C=S and N-H groups upon complexation provide evidence of their involvement in bonding. For instance, in the Cd(II) and Hg(II) complexes with 2,4-dithiouracil, shifts in the vibrational frequencies of the –C=S and –NH functional groups in the IR spectra indicate their participation in coordination. researchgate.net Specifically, a shift in the C=S stretching frequency to a lower wavenumber and a change in the N-H stretching frequency are indicative of coordination through the sulfur and nitrogen atoms, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H, ¹³C, and in some cases, metal-specific NMR (e.g., ¹¹³Cd), is invaluable for characterizing these complexes in solution and the solid state.

In the ¹³C NMR spectra of Cd(II) and Hg(II) complexes of 2,4-dithiouracil, a downfield chemical shift is observed for the carbon atoms adjacent to the coordinating –C=S and –NH groups, confirming their interaction with the metal ion. researchgate.net Comparative studies have shown a more significant downfield shift in the ¹³C NMR spectra of the Cd(II) complexes compared to the Hg(II) analogues, suggesting a stronger bond between cadmium and the this compound ligand. researchgate.net

Solid-state ¹¹³Cd NMR spectroscopy provides direct evidence of cadmium's coordination environment. kfupm.edu.saresearchgate.net

For the Au(III) complex of 2,4-dithiouracil, detailed 1D and 2D NMR studies (¹H, ¹³C, HSQC, HMBC) have been instrumental in elucidating the complex nature of the ligand sphere, which may include 2,4-dithiouracil, 2-thiouracil, and uracil due to in-situ reactions. kfupm.edu.sa

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy in identifying vibrational modes. For Au(III) and Cu(II) complexes of 2,4-dithiouracil, Raman spectra show shifts in the ν(C-H) and ν(C=C) stretching bands upon complexation, providing further evidence of ligand-metal interaction. kfupm.edu.sa

UV-Visible Spectroscopy: Electronic absorption spectra can indicate the formation of a complex and provide information about the geometry around the metal ion.

Research Findings on this compound-Metal Complexes

The following table summarizes key findings from the synthesis and characterization of this compound complexes with Au(III), Cu(II), Cd(II), and Hg(II).

Metal IonSynthetic PrecursorLigand(s) in ComplexKey Spectroscopic FindingsProposed Coordination ModeReference(s)
Au(III) Au(III) salt2,4-Dithiouracil, 2-Thiouracil, Uracil¹H and ¹³C NMR suggest a mixture of ligands due to in-situ desulfurization. Raman and IR show shifts in ligand vibrational bands.Coordination through S and N atoms. kfupm.edu.saresearchgate.net
Cu(II) Cu(CH₃COO)₂·H₂O2,4-DithiouracilRaman and IR spectra show shifts in ν(C-H) and ν(C=C) bands.Bidentate coordination through S and N atoms. kfupm.edu.saresearchgate.net
Cd(II) Cd(SeCN)₂2,4-DithiouracilSignificant downfield shift in ¹³C NMR compared to Hg(II) complex. IR shows shifts in C=S and N-H bands.Stronger bonding to the thiouracil compared to Hg(II), likely via S and N atoms. kfupm.edu.saresearchgate.net
Hg(II) Hg(SeCN)₂2,4-DithiouracilDownfield shift in ¹³C NMR. IR shows shifts in C=S and N-H bands.Coordination through S and N atoms. kfupm.edu.saresearchgate.net

Advanced Spectroscopic and Structural Characterization of Dithiouracil and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of organic compounds, including dithiouracil (B10097). Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assign its proton and carbon resonances and to understand its connectivity.

1H NMR and 13C NMR Analysis

The proton nuclear magnetic resonance (1H NMR) spectrum of 2,4-dithiouracil in solution reveals characteristic signals corresponding to its proton environments. Specifically, two singlets are observed at 12.90 ppm and 13.64 ppm, which are assigned to the protons of the N-H groups at positions 1 and 3, respectively mdpi.com. Additionally, two doublets appear at 6.50 ppm and 7.27 ppm, corresponding to the H-5 and H-6 protons of the pyrimidine (B1678525) ring mdpi.com.

The 13C NMR spectrum provides information about the carbon skeleton. While specific chemical shift values for all carbons of 2,4-dithiouracil were not explicitly detailed in the search results, studies confirm its use for structural elucidation and as a reference for complex analysis mdpi.comresearchgate.net. For instance, carbon assignments for 2,4-dithiouracil have been verified using databases and computational predictions mdpi.com. The chemical shifts of ring carbons in this compound derivatives are generally small upon N-methylation, typically less than 2 ppm for C-2, C-4, and C-5 cdnsciencepub.com.

An example of 1H NMR data for 2,4-dithiouracil is provided below:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
N1-H 12.90 Singlet
N3-H 13.64 Singlet
H-5 6.50 Doublet
H-6 7.27 Doublet

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Attenuated Total Reflection (ATR) and Raman spectroscopy, provides insights into the molecular vibrations and functional groups present in this compound, both in solid and solution states. These techniques are complementary, with ATR-FTIR being more sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to homo-nuclear bonds washington.edu.

Attenuated Total Reflection (ATR) Spectroscopy

ATR-FTIR spectroscopy allows for the analysis of solid samples without extensive preparation, by measuring the absorption of infrared light by vibrating molecular bonds washington.edu. For 2,4-dithiouracil, ATR spectra have been recorded to characterize its vibrational modes. A prominent band at 3080 cm⁻¹ is indicative of C-H stretching vibrations, with a shoulder observed at 3096 cm⁻¹ mdpi.compreprints.org. Additionally, C=C stretching vibrations are identified by bands at 1565 cm⁻¹ mdpi.compreprints.org. The presence of a C=S bond in 2,4-dithiouracil is indicated by ATR bands in the range of 1252–1254 cm⁻¹ mdpi.compreprints.org.

Raman Spectroscopy

Raman spectroscopy, based on the inelastic scattering of monochromatic laser light, provides a distinct vibrational fingerprint of a molecule washington.edu. Experimental Raman spectra of solid 2,4-dithiouracil have been recorded and analyzed, often complemented by Density Functional Theory (DFT) calculations to assign fundamental vibrational frequencies pku.edu.cnresearchgate.net. Similar to ATR, the Raman spectrum of 2,4-dithiouracil shows a band at 3080 cm⁻¹ for C-H stretching, with another band at 3097 cm⁻¹ mdpi.compreprints.org. C=C stretching vibrations are observed at 1547 cm⁻¹ mdpi.compreprints.org. The C=S bond is also indicated by Raman bands within the 1252–1254 cm⁻¹ range mdpi.compreprints.org.

Key vibrational frequencies for 2,4-dithiouracil are summarized in the table below:

Vibrational Mode ATR (cm⁻¹) Raman (cm⁻¹)
ν(C-H) 3080, 3096 3080, 3097
ν(C=C) 1565 1547
ν(C=S) 1252–1254 1252–1254

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. The crystal and molecular structure of 2,4-dithiouracil was determined as early as 1967 mdpi.comdatapdf.com.

Crystals of 2,4-dithiouracil are monoclinic, belonging to the space group P2₁/c datapdf.com. The unit cell parameters were reported as a = 4.247 Å, b = 14.586 Å, c = 9.907 Å, and β = 98.77° datapdf.com. The structure reveals highly polarized thionamide groups, with the polarization being position-dependent datapdf.com. The C-S bond lengths were found to be 1.645 Å and 1.685 Å (with an uncertainty of 0.006 Å) datapdf.com.

A comprehensive analysis of crystal packing and energetic features of various uracil (B121893) derivatives, including 2,4-dithiouracil, has shown that it exhibits a rather complex three-dimensional (3D) network acs.orgfigshare.com. This network is primarily based on N-H···S and C-H···S hydrogen bonding contacts acs.org. The cohesive energy for 2,4-dithiouracil was reported to be around -100 kJ·mol⁻¹ acs.org.

Key crystallographic data for 2,4-dithiouracil are presented below:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 4.247 Å
b 14.586 Å
c 9.907 Å
β 98.77°
C-S Bond Lengths 1.645 Å, 1.685 Å (±0.006 Å)
Crystal Network Complex 3D network (N-H···S, C-H···S)
Cohesive Energy ~ -100 kJ·mol⁻¹

Single Crystal X-ray Diffraction for Three-Dimensional Structure Elucidation

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of molecules. The crystal structure of 2,4-dithiouracil (2,4-DTU) was elucidated as early as 1967, confirming its existence primarily in the dithion tautomeric form, which is identified as the lowest energy tautomer mdpi.comresearchgate.net. This foundational structural information is critical for understanding its chemical reactivity and biological interactions.

While obtaining single crystals of this compound complexes suitable for X-ray diffraction can be challenging, successful structural determinations have been reported for some of its coordination compounds. For instance, single-crystal X-ray diffraction has been employed to establish the molecular structures of novel copper(I) mixed-ligand complexes incorporating 2,4-dithiouracil. These studies revealed a distorted tetrahedral geometry around the central metal atom, providing detailed insights into the coordination environment and bonding characteristics researchgate.net. The Cambridge Structural Database (CSD) serves as a repository for such crystal structure data, including that of this compound itself nih.gov.

Other Spectroscopic Techniques

Beyond X-ray diffraction, a range of spectroscopic methods are employed to probe the electronic structure, excited-state dynamics, and molecular interactions of this compound and its complexes.

Time-Resolved Photoelectron Spectroscopy (TRPES) is a sophisticated technique used to investigate the ultrafast photodynamics of molecules in the gas phase. TRPES studies on 2,4-dithiouracil (2,4-DTU) have provided critical understanding of how the double thionation (replacement of oxygen with sulfur atoms at both 2 and 4 positions) influences its photophysical properties mdpi.comrsc.orgrsc.orgnih.gov.

A key finding from TRPES studies is that in thionated uracils, including 2,4-DTU, intersystem crossing (ISC) to the triplet state is an ultrafast and highly efficient process, often dominating the photophysics rsc.orgrsc.org. However, the deactivation mechanism in 2,4-DTU is complex, involving competing internal conversion (IC) and ISC pathways from multiple low-lying excited states rsc.orgrsc.orgnih.gov. Combining experimental TRPES data with theoretical quantum chemistry methods has further clarified the underlying mechanisms, revealing wavelength-dependent changes in both IC and ISC events nih.gov. The photoelectron spectra of 2,4-dithiouracil exhibit distinct bands corresponding to the ionization of electron lone pairs on sulfur and oxygen atoms, as well as the pyrimidine π-system researchgate.netnih.govarxiv.orgaip.org.

Electronic absorption spectroscopy, particularly in the UV-Vis region, is fundamental for characterizing the electronic transitions and molecular interactions of this compound and its complexes. The presence of thiocarbonyl groups in thiobases, such as this compound, typically leads to a notable red-shift in their UV absorption spectra compared to their oxygenated counterparts researchgate.net.

The UV absorption spectrum of 2,4-dithiouracil in acetonitrile (B52724) has been deconvoluted into four distinct bands, each associated with specific electronic transitions. These bands, labeled A, B, C, and D, correspond to transitions from the ground state (S0) to higher excited singlet states (S2, S6, S7, and S8, respectively) pku.edu.cn.

Table 1: Electronic Absorption Bands of 2,4-Dithiouracil in Acetonitrile pku.edu.cn

BandWavelength (nm)Oscillator Strength (f)Assigned Transition
A3580.0336S₀→S₂
B3380.1491S₀→S₆
C3010.1795S₀→S₇
D2780.3532S₀→S₈

Electronic absorption studies have also explored the interactions of this compound as an electron donor with acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). These investigations indicated that the observed absorption bands were primarily due to the formation of free radical products, rather than conventional charge transfer complexes researchgate.net. Furthermore, UV-Vis spectroscopy is routinely employed to characterize the structures of metal complexes of this compound, facilitating comparisons with other pyrimidine-containing complexes mdpi.compreprints.org.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique dedicated to studying materials containing unpaired electrons, such as free radicals and certain transition metal ions researchgate.net. ESR studies involving this compound have primarily focused on its interactions with electron acceptors. For example, investigations into the interaction of this compound, acting as a donor, with 7,7,8,8-tetracyanoquinodimethane (TCNQ) as an acceptor, have utilized ESR to confirm the formation of free radical products researchgate.net.

While direct ESR studies specifically on this compound radicals are less commonly detailed in the provided search results compared to its complexes, the technique is widely applied to related thiouracil derivatives and their metal complexes. For instance, ESR spectra of copper(II) complexes with thiouracil derivatives have exhibited axially symmetric g tensor parameters, which are indicative of a square-planar geometry around the metal center and a d(x²-y²) ground state nih.govnih.govpreprints.org. This demonstrates the utility of ESR in elucidating the electronic environment and geometry of paramagnetic metal centers in this compound-related coordination compounds.

Elemental Analysis for Complex Stoichiometry

Elemental analysis is a fundamental quantitative technique used to determine the exact elemental composition of a compound, which is crucial for establishing the stoichiometry of this compound complexes. This method provides the percentage by weight of carbon, hydrogen, nitrogen, sulfur, and other elements present in the compound.

For this compound and its complexes, elemental analysis is routinely performed to confirm the purity and proposed chemical formula of newly synthesized compounds mdpi.compreprints.org. For example, in studies involving Au(III) and Cu(II) complexes with 2,4-dithiouracil, analytical data from elemental analysis were instrumental in suggesting their tentative average compositions mdpi.compreprints.org. Specific techniques like microwave plasma atomic emission spectrometry (MP-AES) are employed for determining metal content (e.g., gold and copper), while inductively coupled plasma optical emission spectrometry (ICP-OES) is used for sulfur determination mdpi.compreprints.org.

Many studies on thiouracil derivatives and their metal complexes report satisfactory elemental analyses, often confirming 1:1 metal-to-ligand stoichiometries or other defined ratios preprints.orgscispace.comresearchgate.netresearchgate.netafricaresearchconnects.comcapes.gov.brdamanhour.edu.eg. The data obtained from elemental analysis, when combined with information from other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Attenuated Total Reflection (ATR), and Raman spectroscopy, allows for the proposal of detailed compositions and tentative structures for these complexes mdpi.compreprints.org.

Table 2: Representative Elemental Analysis Data for Metal Complexes with 2,4-Dithiouracil (Illustrative based on general findings) mdpi.compreprints.org

Complex TypeMetal (M)Sulfur (S)Carbon (C)Hydrogen (H)Nitrogen (N)Proposed Stoichiometry
Au(III) ComplexDetermined by MP-AESDetermined by ICP-OESCalculatedCalculatedCalculatedSuggested based on analysis
Cu(II) ComplexDetermined by MP-AESDetermined by ICP-OESCalculatedCalculatedCalculatedSuggested based on analysis

Note: Specific numerical data for elemental analysis were not consistently available across sources for direct reproduction in a table. The table structure illustrates the typical data points obtained.

Computational Chemistry and Theoretical Investigations of Dithiouracil

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), Hartree-Fock (HF), Møller–Plesset (MP2) perturbation theory, and Equation-of-Motion Coupled Cluster Theory for Ionization Potential (EOM-IP-CCSD), have been widely applied to dithiouracil (B10097) and its related thiouracil compounds. These methods provide a robust framework for predicting molecular geometries, electronic transitions, vibrational spectra, and relative stabilities of different forms.

Density Functional Theory (DFT) has been a primary tool for investigating the molecular and electronic properties of this compound and other thiouracils mdpi.comsciepub.comdergipark.org.trnih.gov. Researchers commonly utilize the Becke, Lee, Yang, and Parr (B3LYP) exchange-correlation functional, often in conjunction with various basis sets such as 6-31G(d,p), 6-311++G(d,p), 6-311++G**, cc-pVDZ, and triple-zeta valence (TZVP) mdpi.comsciepub.comdergipark.org.trnih.govcapes.gov.brjournalcsij.comajgreenchem.comacs.orgresearchgate.net. The M062X functional has also been employed for thiouracil derivatives nih.gov.

DFT studies have focused on optimizing molecular geometries, calculating vibrational spectra, and analyzing electronic properties, including HOMO-LUMO energy levels and electronic transitions mdpi.comdergipark.org.trnih.govajgreenchem.comacs.org. For instance, DFT calculations have been used to determine the vibrational spectra of 2,4-dithiouracil and its corresponding cation and anion forms mdpi.com. Furthermore, the B3LYP/6-311++G(d,p) method has demonstrated good agreement with experimental geometrical parameters for thiouracil derivatives, making it a suitable choice for further computational investigations mdpi.commdpi.com. The influence of hydration on the geometry and atomic charges of thiouracils, including 2,4-dithiouracil, has also been explored using the B3LYP method nih.govresearchgate.net.

Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory methods are also employed in the computational analysis of this compound and its analogues, often serving as benchmarks or complementary approaches to DFT mdpi.comresearchgate.netmdpi.comauburn.eduacs.org. MP2, in particular, is a widely recognized method for approximating electron correlation energy beyond the HF approximation, offering a balance between computational cost and accuracy q-chem.comuba.armaplesoft.com.

Studies on thiouracil derivatives have utilized basis sets such as 6-311++G(d,p), cc-pVDZ, and 6-311++G(2df,2p) in conjunction with HF and MP2 calculations mdpi.comacs.orgresearchgate.netauburn.edu. For 2,4-dithiouracil and its related anions, MP2 calculations have provided insights into total energies and vertical electron detachment energies (VEDEs) auburn.edu. While DFT methods, especially B3LYP, often show better agreement with experimental bond lengths compared to HF and MP2, MP2 calculations can sometimes offer more accurate predictions for tautomer stability in specific cases researchgate.netmdpi.com.

Equation-of-Motion Coupled Cluster Theory for Ionization Potential (EOM-IP-CCSD) is a sophisticated quantum chemical method used to calculate ionization potentials and simulate photoelectron spectra. This method has been applied to the complete series of thiouracils, including 2,4-dithiouracil, to investigate their vibrationally resolved valence photoelectron spectra and ionization potentials arxiv.orgresearchgate.netgu.seresearchgate.netaip.org.

A significant finding from these studies is that the first ionization potential for thiouracils (including 2,4-dithiouracil) is approximately 1 eV lower than that of the canonical nucleobase uracil (B121893), typically ranging between 8.4 and 8.7 eV arxiv.org. Theoretical spectra calculated using EOM-IP-CCSD, combined with the time-independent double-harmonic adiabatic Hessian approach, have shown good agreement with experimental data arxiv.orgresearchgate.net. Basis sets such as 6-311++G**, 6-31++G, cc-pVTZ, and 6-311+G(3df) have been employed for these calculations arxiv.orggu.seresearchgate.netaip.org. Furthermore, core ionization energies at various edges (O 1s, N 1s, C 1s, S 2s, and S 2p) for 2,4-dithiouracil have been computed using the frozen-core core-valence separation EOM-IP-CCSD (fc-CVS-EOM-IP-CCSD) method aip.org.

Table 1: Representative Ionization Potentials of Thiouracils (eV)

CompoundFirst Ionization Potential (eV) arxiv.org
2-Thiouracil (B1096)8.4 - 8.7
4-Thiouracil (B160184)8.4 - 8.7
2,4-Dithiouracil8.4 - 8.7
Uracil~9.4 - 9.7 (approx. 1 eV higher)

Molecular and Electronic Structure Analysis

Computational investigations provide a detailed understanding of this compound's molecular and electronic structure, particularly regarding its tautomeric forms and charge distribution.

Tautomerism is a crucial aspect of this compound's chemistry, influencing its physical and chemical properties. Quantum chemical calculations have been instrumental in identifying and characterizing the different tautomeric forms and determining their relative stabilities mdpi.comCurrent time information in Las Vegas, NV, US.. For 2,4-dithiouracil, six distinct tautomers have been investigated computationally mdpi.com.

Studies have consistently shown that the dithion tautomer of 2,4-dithiouracil possesses the lowest energy, making it the most stable form mdpi.com. The energy difference between the dithion tautomer and the second most stable tautomer, identified as dithiol 2, was found to be approximately 28 kJ mol⁻¹ mdpi.com.

Table 2: Relative Energy of 2,4-Dithiouracil Tautomers (Computational Findings)

TautomerRelative Energy (kJ mol⁻¹)
Dithion0 (Most Stable)
Dithiol 2~28

The relative stability orders of tautomers can vary significantly between the gas phase and solution environments, highlighting the importance of considering solvent effects in computational models capes.gov.br. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level, are frequently employed for these tautomeric stability studies capes.gov.brjournalcsij.comajgreenchem.comacs.orgresearchgate.netresearchgate.net. It has been observed that thiouracils, including this compound, predominantly exist in the keto-thione tautomeric form in both the gas phase and various solutions acs.org.

The analysis of atomic charges provides fundamental insights into the electronic structure and reactivity of a molecule. For this compound and its derivatives, various methods such as Mulliken population analysis, Charges from Electrostatic Potential on a Grid (ChelpG), and Natural Bond Orbital (NBO) analysis have been employed nih.govcapes.gov.brmdpi.comarxiv.orgwikipedia.orgreading.ac.ukq-chem.comosti.govresearchgate.net. These charge calculations are critical for understanding how electron density is distributed within the molecule and, consequently, its potential sites for chemical reactions mdpi.com.

Mulliken charges, while commonly used, are known to exhibit a strong dependence on the chosen basis set reading.ac.ukq-chem.com. NBO analysis, on the other hand, is generally considered to reduce this basis-set dependence by expressing electron density in terms of natural orbitals reading.ac.ukq-chem.com. ChelpG charges are derived by fitting atomic charges to the molecular electrostatic potential calculated on a real-space grid outside the van der Waals region reading.ac.ukq-chem.comosti.govresearchgate.net.

In studies comparing uracil with thiouracil derivatives, DFT-calculated atomic charges were found to be similar across these molecules, with notable differences observed around the sulfur atoms nih.gov. Specifically, the negative charge on sulfur atoms was approximately three times lower (less negative) than that on oxygen atoms nih.gov. It is important to note that ChelpG charges can sometimes exhibit conformational dependence, suggesting that small differences should be interpreted with caution reading.ac.ukosti.gov.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Computational studies utilizing Density Functional Theory (DFT) are instrumental in determining the atomic and molecular properties of this compound and its derivatives, including key chemical reactivity descriptors. These descriptors provide insights into a molecule's propensity for chemical reactions. Important reactivity descriptors include chemical potential (µ), chemical hardness (η), and electrophilicity (ω) mdpi.comnih.govresearchgate.net.

The energy gap (E_gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and stability mdpi.com. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy for electron excitation. For dihydrothiouracil-based indenopyridopyrimidine (TUDHIPP) derivatives, which incorporate a thiouracil nucleus, studies have shown that the energies of the HOMO, LUMO, and their neighboring orbitals are negative, indicating molecular stability mdpi.com.

Furthermore, condensed Fukui functions and dual descriptors are calculated to pinpoint the most active sites within the molecule for electrophilic and nucleophilic attacks mdpi.com. For TUDHIPP derivatives, computational analyses have identified specific atomic positions as highly reactive. The most electrophilic active sites, prone to attack by electron-rich species, are located on carbon atoms C5 and C13, and heteroatoms S8 and N11. Conversely, the sites most susceptible to nucleophilic attacks, by electron-deficient species, are C12, C15, and oxygen O16, and C17 mdpi.com.

Effect of Thio-Substitution on Molecular Geometry and Electronic Properties

The substitution of oxygen atoms with sulfur atoms, known as thionation, in uracil derivatives like this compound, leads to significant alterations in both molecular geometry and electronic properties. A notable change is observed in the bond lengths at the site of substitution; the carbon-sulfur double bond (C=S) typically measures around 1.65 Å, which is considerably longer than the carbon-oxygen double bond (C=O) found in uracil, which is approximately 1.23 Å mdpi.com. This difference in bond length reflects the larger atomic radius of sulfur compared to oxygen.

Electronically, thio-substitution impacts charge distribution within the molecule. Studies have shown that the negative charge on sulfur atoms is approximately three times lower than that on oxygen atoms in analogous positions nih.gov. This redistribution of charge also affects neighboring atoms; sulfur substitution leads to an increase in the negative charge on adjacent nitrogen atoms and a slight increase in the positive charge on bonded hydrogen atoms, such as H7 and H9 nih.gov.

The pyrimidine (B1678525) ring itself also experiences changes in its structural flexibility. The uracil ring is generally more easily deformed and adaptable to various environments compared to its thio-substituted counterparts nih.gov. Comprehensive theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) have been conducted on 2,4-dithiouracil, comparing its electronic singlet and triplet ππ* and nπ* transition energies with those of uracil. These studies confirm that thiouracils primarily exist in the keto-thione tautomeric form in both gas phase and solution environments rsc.orgacs.orgpreprints.org. The introduction of the heavier sulfur atom profoundly modifies the potential energy landscape of the molecule, resulting in a significant red-shift of the absorption spectrum from the UVC to the UVA range and facilitating the formation of long-lived triplet states researchgate.net.

Photodynamics and Excited-State Dynamics

The photophysical properties of thionated nucleobases, including this compound, are remarkably distinct from their canonical (oxygen-containing) counterparts. Unlike canonical nucleobases, which rapidly repopulate their ground state upon UV excitation through ultrafast internal conversion, thionated nucleobases exhibit a primary relaxation pathway that efficiently drives the system to the most stable triplet excited state mdpi.com. This triplet state then decays back to the ground state over comparatively longer timescales mdpi.com.

In the case of 2,4-dithiouracil (2,4-DTU), studies using time-resolved photoelectron spectroscopy (TRPES) in the gas phase have revealed that intersystem crossing (ISC) remains highly efficient and is the dominant photophysical process rsc.org. The deactivation mechanism in 2,4-DTU is complex, involving contributions from several low-lying excited states that participate in competing internal conversion (IC) and intersystem crossing (ISC) pathways rsc.org.

Intersystem Crossing (ISC) Pathways to Triplet States

In thionated uracils, the process of intersystem crossing (ISC) to the triplet state is exceptionally fast and highly efficient, often achieving a quantum yield near unity rsc.orgresearchgate.netmdpi.comacs.orgacs.orgresearchgate.netacs.org. The specific lifetime of the triplet state, however, is significantly influenced by the position of the sulfur atom within the molecule rsc.org.

Detailed deactivation mechanisms have been investigated for 2-thiouracil, showing that after excitation, the S2 state rapidly relaxes to the S1 state. From the S1 state, intersystem crossing then occurs to both the T2 and T1 triplet states, with a time constant of approximately 400 fs and a triplet yield exceeding 80% acs.orgresearchgate.netnih.gov. Both indirect pathways (S1 → T2 → T1) and direct pathways (S1 → T1) contribute to the intersystem crossing process, with the indirect route being the predominant one acs.orgresearchgate.netnih.gov. The "wagging" motion of the sulfur atom has been identified as a crucial tuning mode that modulates the energy gap between the singlet and triplet states, thereby influencing the efficiency of ISC acs.org.

The following table summarizes typical ISC time constants for different thiouracil derivatives:

CompoundISC Time Constant (S1 → Triplet)Triplet State Lifetime (Decay to Ground State)Quantum Yield (Triplet)Reference
2-Thiouracil544 fs (gas phase), 400 fs (solution)142 ps (gas phase)>80% (solution), Near unity rsc.orgacs.orgresearchgate.netnih.gov
4-Thiouracil2.66 ps (gas phase)>1.5 ns (gas phase)Near unity rsc.orgnih.gov
2,4-DithiouracilHighly efficientComplex deactivationNear unity rsc.org

Time-Dependent Studies and Molecular Dynamics Simulations

Time-dependent computational methods are essential for understanding the dynamic processes occurring in this compound upon photoexcitation. Time-resolved photoelectron spectroscopy (TRPES) is a key experimental technique used in conjunction with theoretical calculations to study the ultrafast photophysical properties of compounds like 2,4-dithiouracil in the gas phase rsc.org.

Time-Dependent Density Functional Theory (TD-DFT) is widely employed for comprehensive theoretical investigations of electronic singlet and triplet transition energies in thiouracils, including 2,4-dithiouracil acs.orgresearchgate.netuci.edu. These calculations help in assigning observed absorption bands and understanding the nature of excited states.

Nonadiabatic dynamics simulations, often performed at the Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) level, are crucial for elucidating deactivation mechanisms acs.orgresearchgate.netnih.gov. For 2-thiouracil, these simulations show that the initially photoexcited S2 state undergoes ultrafast internal conversion (typically less than 100 fs, or around 59 fs) to the S1 state acs.orgnih.govrsc.orgnih.gov. This rapid internal conversion is then followed by intersystem crossing from the S1 state to the triplet manifold, occurring on a timescale of a few hundred femtoseconds (e.g., 400 fs) acs.orgnih.govrsc.orgnih.gov.

Studies on 2,4-dithiouracil have indicated that its short-time structural dynamics in higher light-absorbing excited states involve non-adiabatic processes through S8(ππ)/S(nπ) curve-crossing, accompanied by ultrafast structural distortion occurring in or near the Franck-Condon region pku.edu.cn. These dynamic investigations provide a detailed picture of how molecular structure evolves during excited-state relaxation.

Heavy-Atom Effect of Sulfur on Photophysical Processes

The replacement of oxygen atoms with sulfur atoms in nucleobases, a phenomenon known as the heavy-atom effect, profoundly influences their photophysical properties. Sulfur, being a heavier atom than oxygen, leads to a significant decrease in the singlet-triplet energy gaps and a substantial enhancement of spin-orbit coupling (SOC) researchgate.netmdpi.com. For thiobases, the SOC values typically range from 100 to 200 cm⁻¹, which is considerably higher than the less than 50 cm⁻¹ observed in canonical nucleobases researchgate.netmdpi.com.

This increased spin-orbit coupling facilitates energetically accessible and highly efficient singlet-triplet crossings, particularly in the vicinity of the S1 minima of thioderivatives researchgate.netmdpi.com. Consequently, the heavy-atom effect of sulfur promotes ultrafast intersystem crossing (ISC) and results in near-unity triplet quantum yields in thionucleobases researchgate.netnih.govnsf.gov. The substitution of an oxygen atom with the heavier sulfur atom fundamentally alters the potential energy landscape of the molecule, redirecting the relaxation pathways towards the triplet manifold researchgate.net. This dramatic change in photophysical behavior is a hallmark of thionated nucleobases.

Solvent Effects on this compound Reactivity

The surrounding solvent environment significantly influences the reactivity and electronic properties of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the effects of different solvents, including water and acetonitrile (B52724), on both the ground and excited states of thiouracils, including 2,4-dithiouracil acs.org. These models account for the dielectric and electrostatic interactions between the solute and the solvent.

Solvation leads to modifications in the values of chemical reactivity descriptors due to the intricate interactions between the solvent molecules and the this compound molecules mdpi.com. For instance, studies have shown a slight increase in the values of Fukui functions (which indicate reactive sites) in the aqueous phase compared to the gas phase for specific positions within the molecule, suggesting altered reactivity patterns in solution mdpi.com.

Detailed DFT studies have analyzed the molecular structure of 2,4-dithiouracil under the influence of the first and second hydration shells, comparing the results with those obtained for uracil mdpi.comnih.gov. These investigations reveal subtle differences in the distribution of water molecules around this compound compared to uracil nih.gov. Furthermore, trends in bond lengths and atomic charges have been established as a function of hydration nih.gov. Interestingly, the uracil ring demonstrates greater flexibility and adaptability to different solvent environments compared to its thio-substituted derivatives, which exhibit a more rigid structure when hydrated nih.gov.

Biochemical Interactions and Mechanistic Studies of Dithiouracil

Enzyme Inhibition Kinetics and Mechanisms

Dithiouracil (B10097), a sulfur-containing pyrimidine (B1678525) derivative, has been investigated for its interactions with several enzymes. Its inhibitory activity is primarily attributed to the reactive thiourea (B124793) moiety within its structure. The following subsections provide detailed findings on its inhibitory kinetics and mechanisms against specific enzymes.

Direct kinetic data for the inhibition of deiodinase enzymes by 2,4-dithiouracil is not extensively detailed in the available literature. However, studies on closely related thiouracil compounds, particularly propylthiouracil (B1679721) (PTU) and thiouracil itself, provide significant insights into the likely mechanisms.

Deiodinases are selenoenzymes crucial for the activation and inactivation of thyroid hormones. Type 1 deiodinase (D1) is known to be sensitive to inhibition by thioureylene drugs like PTU. bioscientifica.com The mechanism for D1 inhibition involves the formation of a stable complex between the inhibitor and the selenenyl-iodide intermediate of the enzyme, which blocks the regeneration of the active site. researchgate.net Studies on rat liver microsomes showed that thiouracil acts as a non-competitive inhibitor with respect to the thyroid hormone substrate and a competitive inhibitor concerning the necessary cofactors for the reaction. mdpi.com

In contrast, Type 2 deiodinase (D2) is largely insensitive to inhibition by PTU under standard assay conditions. americanpeptidesociety.orgfortunejournals.com D2 is thought to follow a sequential reaction kinetic model, which differs from the "ping-pong" mechanism of D1, potentially explaining the difference in inhibitor sensitivity. researchgate.net

This compound is a recognized inhibitor of Thyroid Peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. juniperpublishers.com TPO catalyzes both the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T3 and T4. biorxiv.org Thiouracil and its derivatives act as potent inhibitors of this process. nih.govnih.gov

The inhibitory action is believed to occur through the drug's interaction with an oxidized form of the enzyme or the oxidized iodide species, thereby preventing the iodination of thyroglobulin. mdpi.com The inhibition can be either reversible or irreversible, depending on the relative concentrations of the inhibitor and iodide.

A molecular docking study specifically investigating 2,4-dithiouracil (2,4DTU) has provided quantitative insights into its interaction with TPO. The study calculated the binding parameters for 2,4DTU with the enzyme, as detailed in the table below. juniperpublishers.com

CompoundTargeted ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
2,4-DithiouracilThyroid Peroxidase (TPO)-6.3422.82
Data from a molecular docking study, calculated by Autodock. juniperpublishers.com

There is no direct scientific literature available that details the inhibition kinetics or mechanisms of this compound specifically on xanthine (B1682287) oxidase. Research on related compounds suggests that thiourea derivatives can possess inhibitory activity against this enzyme, which is crucial in purine (B94841) metabolism. However, without studies specifically testing this compound, its direct effects on xanthine oxidase remain uncharacterized.

Direct inhibitory kinetic data for 2,4-dithiouracil against Thiopurine Methyltransferase (TPMT) is not specified in the reviewed literature. However, TPMT is known to catalyze the S-methylation of various thiopyrimidines. Research on human kidney TPMT has characterized 2-thiouracil (B1096), a structural component of this compound, as a substrate for the enzyme. This indicates a direct interaction between the thiouracil ring and the enzyme's active site.

The kinetic parameters for this interaction have been determined, providing an apparent Michaelis constant (Km) for 2-thiouracil.

SubstrateEnzyme SourceApparent Km (mM)
2-ThiouracilHuman Kidney TPMT2.0
Data from studies on purified human kidney thiopurine methyltransferase.

This finding suggests that this compound likely also interacts with TPMT, although its specific kinetic profile as an inhibitor or substrate has not been explicitly reported.

No research findings were identified in the searched literature to suggest that this compound acts as an inhibitor of Dihydrofolate Reductase (DHFR). While various pyrimidine derivatives have been explored as DHFR inhibitors, there is no specific data available regarding the interaction between this compound and this enzyme.

While direct kinetic data for this compound as an inhibitor of SecA ATPase is not available, extensive research has been conducted on thiouracil-based compounds as potential inhibitors of this essential bacterial enzyme. SecA is an ATPase motor protein that drives the translocation of proteins across the bacterial cell membrane, making it an attractive target for novel antimicrobial agents.

Several studies have synthesized and tested novel thiouracil derivatives, demonstrating their potential to inhibit SecA. For instance, certain derivatives containing acyl thiourea or triazolo-thiadiazole moieties have shown promising inhibitory activities against SecA ATPase, with some compounds exhibiting IC50 values in the micromolar range. americanpeptidesociety.org One study found that a specific thiouracil derivative (compound 3d) had an IC50 value of 9.7 µg/mL against SecA. Another investigation reported IC50 values of 16 and 18 µg/mL for compounds 71u and 71c, respectively. americanpeptidesociety.org

These findings indicate that the thiouracil scaffold is a viable starting point for developing SecA inhibitors. However, the specific inhibitory capacity and mechanism of the parent compound, this compound, have not been detailed.

Inhibition of Urease and α-Glucosidase

Research into the inhibitory effects of this compound and its derivatives has revealed significant potential against enzymes like urease and α-glucosidase. While specific studies focusing solely on this compound are part of a broader investigation into thiourea and its derivatives, the findings for these related compounds offer valuable insights. For instance, various thiourea derivatives have demonstrated potent inhibitory activity against urease and α-glucosidase. nih.govresearchgate.net

In studies on similar heterocyclic compounds, derivatives have shown significant anti-urease activity. nih.gov For example, certain pyrazolinyl-acyl thiourea derivatives were identified as potent urease inhibitors, with IC50 values as low as 43.6 µM. nih.gov Similarly, some of these derivatives also exhibited strong inhibition of α-glucosidase, with IC50 values around 68.3 µM. nih.gov These findings suggest that the core structure, akin to this compound, is a promising scaffold for designing effective enzyme inhibitors. Molecular docking studies on these related compounds have helped to confirm the binding interactions responsible for their inhibitory effects. nih.gov

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase (TS) is a critical enzyme in DNA synthesis, making it a key target for anticancer drugs. researchgate.netnih.govwikipedia.org this compound derivatives have been investigated for their potential as TS inhibitors.

In a notable study, 2,4-dithio-dUMP, a derivative of this compound, was found to be a competitive inhibitor of thymidylate synthase with respect to dUMP. nih.gov The inhibition constants (Ki) were determined to be 32 µM and 55 µM for the enzyme from two different cell lines. nih.gov This is in stark contrast to its 2-thio and 4-thio analogs, which act as substrates for the enzyme. nih.gov Theoretical calculations suggest that the increased aromaticity of the this compound ring in 2,4-dithio-dUMP may prevent the necessary nucleophilic attack at the C(6) position by an active site cysteine residue, thus explaining its lack of substrate activity. nih.gov

Another derivative, 2,4-dithio-5-fluoro-dUMP, acted as a slow-binding inhibitor of TS. nih.gov However, its inhibitory potency was significantly lower than its 2-thio and 4-thio counterparts. nih.gov

Inhibition of Protein Tyrosine Kinases (e.g., c-kit PTK)

Protein tyrosine kinases (PTKs) are crucial mediators of cellular signaling pathways, and their dysregulation is often implicated in cancer. scbt.comhaematologica.org The c-kit receptor tyrosine kinase, in particular, is a target for various cancer therapies. haematologica.orgnih.gov

Molecular docking studies have been employed to investigate the interaction of this compound derivatives with c-kit PTK. For instance, a series of 2-thiouracil sulfonamide derivatives were synthesized and evaluated for their anticancer activity. pharmacophorejournal.compharmacophorejournal.com Docking studies of the most active compounds into the active site of c-kit protein tyrosine kinase revealed a proper fit, with fitness scores indicating strong binding potential. pharmacophorejournal.compharmacophorejournal.com The most potent compound in one study exhibited a high fitness score of 69.55±0.39 KJ/mol, suggesting a favorable interaction with the enzyme's active site. pharmacophorejournal.com These studies highlight the potential of the this compound scaffold in the development of novel PTK inhibitors.

Molecular Interactions with Proteins and Nucleic Acids

The biological activity of this compound is fundamentally linked to its ability to interact with various biomolecules. Molecular modeling and docking studies have been instrumental in elucidating these interactions at the atomic level.

Protein-Ligand Binding Affinity and Modes (Molecular Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. mdpi.comnih.govnih.gov This method has been widely applied to study the binding of this compound and its derivatives to various protein targets. mdpi.comnih.govdntb.gov.ua

Docking studies of 2,4-dithiouracil with several target proteins have been performed, revealing the preferred binding orientations and the formation of hydrogen bonds between the ligand and the protein. mdpi.comnih.gov For example, docking calculations of 2,4-dithiouracil with proteins such as the thyroid-stimulating hormone receptor (TSHR) and thyroid peroxidase (TPO) have been conducted. mdpi.com

In the context of thymidylate synthase inhibition, molecular docking has been used to compare the binding of this compound derivatives with the natural substrate, dUMP. researchgate.net These studies help to rationalize the observed inhibitory activity by visualizing the interactions within the enzyme's active site. researchgate.net

Similarly, for the inhibition of c-kit protein tyrosine kinase, docking studies of 2-thiouracil sulfonamide derivatives have shown that these compounds fit well into the active site, with calculated fitness scores correlating with their experimental anticancer activity. pharmacophorejournal.compharmacophorejournal.com

Table 1: Summary of Molecular Docking Studies of this compound and its Derivatives

LigandTarget ProteinKey FindingsReference(s)
2,4-DithiouracilTSHR, TPOPredicted binding orientations and hydrogen bond formation. mdpi.comnih.gov
2,4-Dithio-dUMPThymidylate SynthaseCompetitive binding with the natural substrate dUMP. researchgate.netnih.gov
2-Thiouracil Sulfonamide Derivativesc-kit Protein Tyrosine KinaseGood fit within the active site, correlation between docking score and anticancer activity. pharmacophorejournal.compharmacophorejournal.com
Specific Amino Acid Residues and Binding Site Characteristics

While specific amino acid interactions for this compound itself are not extensively detailed in the provided context, studies on related thiouracil derivatives offer valuable parallels. For instance, in the inhibition of thymidylate synthase, the interaction with a critical cysteine residue in the active site is a key determinant of activity. nih.gov The increased aromaticity of the 2,4-dithiouracil ring is thought to hinder the nucleophilic attack by this cysteine. nih.gov

In molecular docking studies of c-kit PTK inhibitors, the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site are highlighted as being important for binding. pharmacophorejournal.com The specific residues involved would be detailed in the full output of such docking studies.

Interaction with DNA and RNA

The substitution of oxygen with sulfur atoms in the uracil (B121893) ring to form 2,4-dithiouracil introduces significant changes to its electronic and structural properties. These alterations directly influence its interactions with nucleic acids, affecting the geometry of DNA:RNA hybrids and modifying standard base-pairing rules.

The incorporation of 2,4-dithiouridine (B23725) (s²,⁴U), the nucleoside form of this compound, into DNA:RNA hybrid microhelices induces notable changes in their structural parameters. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have modeled these effects, revealing that while the fundamental helical structure is maintained, specific geometric values are altered. nih.govnih.gov The replacement of uracil's oxygen atoms with the larger sulfur atoms leads to a slight deformation of the uracil ring, making it less adaptable to different environments compared to the canonical base. nih.govnih.gov

Table 1: Impact of 2,4-Dithiouridine on DNA:RNA Microhelix Parameters This table is based on findings from DFT studies on modeled microhelices. Specific values can vary based on the model and computational method.

ParameterUnmodified Uridine (B1682114)2,4-Dithiouridine (s²,⁴U)Observation
Watson-Crick H-bonds Standard strengthWeakerThio-substitution weakens the hydrogen bonds with adenine (B156593). nih.govnih.gov
Helical & Backbone Deformation BaselineSlight deformationThe larger size of sulfur atoms causes minor structural strain. nih.govnih.gov
Dipole Moment (A-type helix) BaselineSignificantly IncreasedThio-groups alter the electronic distribution of the molecule. nih.govnih.gov
Rise Parameter BaselineIncreasedThe distance between base pairs along the helix axis grows. nih.govnih.govtandfonline.com
Propeller Twist BaselineIncreasedThe bases within a pair are more twisted relative to each other. nih.govnih.gov

The presence of two thiocarbonyl groups in 2,4-dithiouracil fundamentally alters its hydrogen-bonding capabilities compared to uracil, leading to modifications of standard Watson-Crick (WC) base pairing. The substitution of carbonyl oxygen with sulfur weakens the hydrogen bonds formed with adenine. nih.govnih.gov

Studies on different thiouracils provide insight into these modifications. For instance, 2-thiouridine (B16713) (s²U) shows a preference for pairing with adenine over guanine (B1146940), whereas 4-thiouridine (B1664626) (s⁴U) preferentially pairs with guanine. oup.com This suggests that the two sulfur atoms in 2,4-dithiouracil create a complex electronic environment that can disrupt canonical pairing. Research on 2-thiouracil derivatives has shown that when the thiocarbonyl function is removed (forming a 4-pyrimidinone structure), the nucleoside preferentially base pairs with guanine instead of adenine. nih.gov This highlights the critical role of the sulfur atoms in dictating pairing specificity. Such altered pairing rules can lead to an increased rate of spontaneous mutations during DNA replication and transcription. mdpi.compreprints.org

RNA-Protein Interactions (e.g., Thiouracil Cross-linking Mass Spectrometry - TUX-MS)

Thiouracil analogues are valuable tools for studying RNA-protein interactions due to their photoreactive properties. Techniques like Thiouracil Cross-linking Mass Spectrometry (TUX-MS) utilize this feature to identify proteins that bind to specific RNA molecules within a cellular context. nih.govnih.gov

The TUX-MS method involves the metabolic incorporation of a thiouracil analogue, such as 4-thiouracil (B160184), into the RNA of interest during cellular processes like viral infection. nih.govnih.gov Because 4-thiouracil acts as a zero-distance cross-linker, exposure to long-wave UV light induces the formation of a covalent bond between the thiobase and any protein in direct contact with it under physiological conditions. nih.gov This cross-linking traps the RNA-protein complex, allowing for its purification and subsequent identification of the bound proteins by mass spectrometry. nih.govnih.gov This unbiased screening method has been successfully used to identify previously unknown host cell factors that interact with viral RNA during replication. nih.govnih.gov

Given that 2,4-dithiouracil contains two thiocarbonyl groups, it also possesses the potential to be a potent photo-cross-linking agent. Its ability to absorb near-visible light and form reactive triplet states makes it a candidate for use in structural biology investigations that map interactions between nucleic acids and proteins. case.eduufmg.br

Metabolic Pathways and Biotransformation in Experimental Models

The metabolic fate of this compound, like other pyrimidine analogues, is tied to the cellular pathways for nucleotide synthesis and salvage. nih.govasm.org These pathways determine how the compound is processed, activated, or detoxified in experimental models.

This compound is primarily metabolized through the pyrimidine salvage pathway. nih.govasm.orgasm.org This pathway allows cells to recycle pre-existing pyrimidine bases and nucleosides to synthesize nucleotides, contrasting with the de novo pathway that builds them from simpler precursor molecules. creative-proteomics.comacs.org

In experimental models, such as with the bacterium Staphylococcus aureus, the structural similarity of 4-thiouracil to uracil allows it to "hijack" the salvage pathway. nih.govasm.orgasm.org The cell recognizes the thiopyrimidine and processes it as if it were a natural base. This leads to its conversion into the corresponding nucleoside (thiouridine) and subsequently into a nucleotide (thiouridine monophosphate), which can then be incorporated into RNA. nih.govebm-journal.org The incorporation of these modified nucleotides disrupts normal cellular functions. nih.govasm.org

Several key enzymes of the pyrimidine salvage pathway are responsible for the biotransformation of thiouracils. ebm-journal.org The metabolism of 2,4-dithiouracil would be expected to involve a similar enzymatic cascade.

Uridine Phosphorylase (UPase) and Thymidine (B127349) Phosphorylase (TPase) : These enzymes catalyze the conversion of the thiouracil base to its corresponding nucleoside, thiouridine. ebm-journal.orgnih.govnih.gov While UPase can utilize thiouracil, it is considered a poor substrate. ebm-journal.org TPase, however, readily converts thiouracil to thiouridine. ebm-journal.org

Uridine Kinase : This enzyme further metabolizes the thiouridine nucleoside by phosphorylating it to form thio-uridine monophosphate (thio-UMP). ebm-journal.org

Uracil Phosphoribosyltransferase (Upp) : In some organisms, such as S. aureus, this enzyme, also known as UMP pyrophosphorylase, is crucial. It directly converts the thiouracil base into its nucleotide form, bypassing the intermediate nucleoside step. asm.orgasm.org Mutations in the gene for this enzyme have been shown to confer resistance to 4-thiouracil. nih.govasm.orgasm.org

The activity of these enzymes in various tissues determines the extent to which this compound can be anabolized into its active, nucleotide forms. ebm-journal.org

Table 2: Enzymes in this compound Metabolism

EnzymeAbbreviationFunction in Thiouracil MetabolismReference
Uridine Phosphorylase UPaseConverts thiouracil base to thiouridine nucleoside. ebm-journal.orgnih.gov
Thymidine Phosphorylase TPaseConverts thiouracil base to thiouridine nucleoside. ebm-journal.orgnih.gov
Uridine Kinase -Phosphorylates thiouridine nucleoside to thio-UMP. ebm-journal.org
Uracil Phosphoribosyltransferase (UMP Pyrophosphorylase) UppConverts thiouracil base directly to thio-UMP. asm.orgasm.org

Formation of Thiouridine, Thio-UMP, and Thiodeoxyuridine

In animal tissues, the antithyroid agent 2-thiouracil can be integrated into pyrimidine metabolic pathways, leading to the formation of its corresponding nucleoside and nucleotide derivatives. researchgate.net This metabolic conversion occurs through at least two distinct pathways. One pathway involves the enzyme uridine phosphorylase, which catalyzes the reversible reaction between thiouracil and ribose-1-phosphate (B8699412) to form 2-thiouridine. Following its formation, 2-thiouridine can be further phosphorylated by uridine kinase to produce 2-thio-UMP (uridine monophosphate). researchgate.net

An alternative pathway utilizes thymidine phosphorylase to convert thiouracil into 2-thiouridine. researchgate.net While thymidine phosphorylase is also capable of forming 2-thiodeoxyuridine (B15094022) from thiouracil and deoxyribose-1-phosphate, subsequent phosphorylation of 2-thiodeoxyuridine to its corresponding deoxyribonucleotide by thymidine kinase does not appear to be a significant metabolic fate. researchgate.net These findings demonstrate that thiouracil can enter anabolic routes, resulting in the formation of thiolated analogues of native pyrimidine nucleosides and nucleotides.

Role of Uracil Salvage Pathway

The metabolic activation of thiouracils is closely linked to the pyrimidine salvage pathway, a crucial route for recycling pyrimidine bases from the degradation of RNA and DNA. asm.orgwikipedia.org This pathway allows cells to synthesize nucleotides from pre-existing bases, which is energetically more favorable than de novo synthesis. researchgate.net The structural similarity between uracil and its thiolated analogs, such as 4-thiouracil, enables these compounds to "hijack" the salvage pathway. asm.org

A key enzyme in this process is uracil phosphoribosyltransferase (UPRTase), encoded by the upp gene. asm.orgresearchgate.net UPRTase catalyzes the conversion of uracil to uridine monophosphate (UMP). researchgate.net Studies have shown that 4-thiouracil serves as a substrate for UPRTase, leading to its conversion into 4-thio-UMP. vu.lt This incorporation is a critical step for the biological activity of 4-thiouracil. asm.org Research in Staphylococcus aureus has demonstrated that mutations in the upp gene confer resistance to 4-thiouracil, preventing its incorporation into RNA and thus mitigating its toxic effects. asm.org This highlights the central role of the uracil salvage pathway in the metabolic processing and mechanism of action of thiouracil derivatives. asm.org

Enzymatic Desulfuration (e.g., Thiouracil Desulfurase - TudS)

Thiouracils can undergo enzymatic desulfuration, a process that converts the thiolated nucleobase back into its canonical form, uracil. mdpi.com A key enzyme identified in this process is thiouracil desulfidase, known as TudS. mdpi.comresearchgate.net TudS is a [4Fe-4S] iron-sulfur cluster-containing protein that catalyzes the non-redox desulfuration of both 2-thiouracil and 4-thiouracil to uracil. mdpi.comasm.org

The catalytic mechanism of TudS is unique. The [4Fe-4S] cluster in its active site is bound by only three cysteine residues, leaving one iron atom available to interact with the substrate. researchgate.net Structural and biochemical studies have revealed that the sulfur atom of the thiouracil substrate binds to this unique iron atom, forming a transient [4Fe-5S] cluster intermediate. mdpi.comresearchgate.net This binding activates the sulfur atom for its removal. A conserved glutamate (B1630785) residue and a water molecule are positioned to facilitate the attack on the carbon atom of the thiouracil, leading to the cleavage of the carbon-sulfur bond and the release of uracil. researchgate.net

The discovery of TudS and its activity suggests a role in a salvage pathway for uracil biosynthesis, allowing organisms to utilize thiouracils as a source of uracil. vu.ltmdpi.com This enzymatic activity can also serve as a detoxification mechanism, as demonstrated by the expression of Clostridioides difficile TudS in S. aureus, which alleviates the toxicity of 4-thiouracil. asm.org

Investigational Studies on Tissue Distribution in Animal Models

Distribution in Organs (e.g., Thyroid, Liver, Kidney, Lung, Brain)

Studies in animal models have investigated the distribution of thiouracil in various tissues following administration. Research in rats has shown that thiouracil accumulates in several organs, often reaching concentrations significantly higher than in the blood. scispace.com

In cases of short-term administration (within 3 days), the highest concentrations of the drug were found in the pituitary, adrenals, bone marrow, and thyroid. scispace.com With longer-term administration (6 days or more), significant quantities were observed in the bone marrow, thyroid, ovaries, and pituitary. scispace.com Other organs like the adrenals, kidneys, spleen, and pancreas also showed notable accumulation, while muscle and liver contained smaller amounts. scispace.com In some instances, tissue concentrations were found to be more than 50 times greater than the blood concentration. scispace.com Studies on other thio-compounds have also shown the highest concentrations in the liver and kidney. researchgate.netresearchgate.net The brain generally shows lower levels of accumulation compared to other organs like the liver and kidney. researchgate.netresearchgate.net

Table 1: Relative Tissue Distribution of Thiouracil in Rats After Prolonged Administration

Organ Relative Concentration
Bone Marrow High
Thyroid High
Ovaries High
Pituitary High
Adrenals Moderate
Kidneys Moderate
Spleen Moderate
Pancreas Moderate
Liver Low
Muscle Low
Testes Low

This table provides a qualitative summary of findings reported in the literature. scispace.com

Transplacental Transfer Studies

The ability of thiouracil to cross the placental barrier has been demonstrated in animal models, indicating potential for fetal exposure. snmjournals.org Studies using radiolabeled ¹⁴C-2-thiouracil in pregnant dogs and rabbits during late gestation have shown rapid transplacental transfer. snmjournals.org

An equilibrium between maternal and fetal blood concentrations of radioactivity was observed as early as 30 minutes after intravenous injection into the mother. snmjournals.org This suggests that the compound readily moves from the maternal circulation to the fetal circulation. snmjournals.org The study also confirmed significant uptake of the radiolabeled thiouracil in the fetal thyroid gland. snmjournals.org The rapid transfer across the placenta is a critical factor in understanding the potential effects of the compound on fetal development. snmjournals.orgnih.gov Other studies have also noted that many drugs, including antithyroid agents, can cross the placenta. researchgate.netannualreviews.org

Advanced Analytical Methodologies for Dithiouracil Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Dithiouracil (B10097) from complex matrices, allowing for its subsequent detection and quantification. While these techniques are widely applied to various thiouracil derivatives, specific detailed methodologies directly focusing on 2,4-dithiouracil in the context of High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of the compound itself were not extensively detailed in the conducted literature search. However, the principles and general applications for related thiouracil compounds highlight their potential and relevance for this compound research.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of various compounds due to its high resolution and sensitivity. For compounds structurally related to this compound, such as 2-thiouracil (B1096), 6-methyl-2-thiouracil, and 6-propyl-2-thiouracil, HPLC methods have been developed. These methods typically involve reversed-phase columns, such as Diasfer-110-C18 (5 µm), with mobile phases consisting of mixtures of acetonitrile (B52724) and buffered aqueous solutions researchgate.net. Detection is commonly achieved using UV absorbance, with specific wavelengths optimized for the analytes (e.g., 275 nm for 6-n-propyl-2-thiouracil) researchgate.net. While direct specific HPLC methods for 2,4-dithiouracil were not found in the immediate search results, the established methodologies for similar thiouracil compounds suggest HPLC's applicability for its separation and analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly advantageous for the analysis of polar and hydrophilic compounds, which are often poorly retained by traditional reversed-phase chromatography. This compound, being a polar molecule, is well-suited for HILIC separation. HILIC operates by retaining polar analytes on a polar stationary phase (e.g., amide-based) using a mobile phase with a high organic content, typically acetonitrile, and a small percentage of water mdpi.comhplc.eu. The retention mechanism involves a partitioning effect between the mobile phase and a water-rich layer adsorbed on the stationary phase, alongside polar and ion-exchange interactions mdpi.comhplc.eu. For related thyreostats like 2-thiouracil, HILIC-MS/MS methods have been developed, demonstrating its efficacy for low molecular weight, polar compounds with tautomeric forms mdpi.com. The use of HILIC can offer benefits such as improved sensitivity in mass spectrometry due to the high organic concentrations in the mobile phase hplc.eu.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique offering high sensitivity and specificity for the quantification of compounds in complex matrices. For thiouracil and its derivatives (e.g., 2-thiouracil, 4-thiouracil (B160184), 6-methyl-2-thiouracil), LC-MS/MS methods have been extensively developed for trace-level determination in various biological samples like milk and urine nih.govresearchgate.net. These methods often involve sample preparation steps such as extraction (e.g., with methanol), protein precipitation, and sometimes derivatization (e.g., with 3-iodobenzyl bromide) to enhance analytical performance nih.govresearchgate.netresearchgate.net. Separation is typically achieved on C18 columns with triple quadrupole MS detection, often in positive polarity ionization mode nih.govresearchgate.netresearchgate.net. Limits of detection (LOD) and quantification (LOQ) for thiouracil in milk have been reported as low as 0.07 µg L⁻¹ and 0.20 µg L⁻¹, respectively, with average recoveries above 80% researchgate.net. While these specific methods target other thiouracil compounds, the principles and high performance of LC-MS/MS make it a highly relevant technique for the sensitive and confirmatory quantification of this compound.

Table 1: Representative LC-MS/MS Performance Parameters for Related Thiouracil Compounds

Analyte (Example)MatrixLOD (µg L⁻¹)LOQ (µg L⁻¹)Recovery (%)Precision (Intra-day/Inter-day RSD%)Reference
ThiouracilMilk0.070.20>80Not specified researchgate.net
2-ThiouracilUrineNot specified1094-97<5% / <8% nih.gov

Spectrometric Quantification Methods

Spectrometric methods are essential for the elemental analysis of this compound and its complexes, providing insights into their composition and structure.

Microwave Plasma Atomic Emission Spectrometry (MP-AES) is a technique used for the determination of metal content in various samples. In the context of this compound research, MP-AES has been specifically applied for the determination of copper (Cu) and gold (Au) content in newly synthesized complexes of 2,4-dithiouracil and its derivatives usda.gov. This method involves the digestion of samples followed by analysis using conventional MP-AES operating conditions. For instance, Cu can be measured on emission lines such as 324.754 nm, 327.395 nm, and 510.554 nm, while Au can be measured on 340.458 nm, 360.955 nm, and 363.470 nm usda.gov. The use of MP-AES confirms the presence and quantity of these metal ions within the this compound complexes, aiding in structural elucidation and understanding complexation activity.

Table 2: MP-AES Application for this compound Complexes

Element AnalyzedEmission Lines (nm) (Examples)ApplicationReference
Copper (Cu)324.754, 327.395, 510.554Quantification in 2,4-dithiouracil complexes usda.gov
Gold (Au)340.458, 360.955, 363.470Quantification in 2,4-dithiouracil complexes usda.gov

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and highly sensitive technique for multi-element analysis. In this compound research, ICP-OES has been employed to determine the sulfur (S) content in complexes formed with 2,4-dithiouracil researchgate.netusda.gov. This is crucial for verifying the composition and stoichiometry of the synthesized complexes. Sample preparation for ICP-OES typically involves digestion of the complex to bring the elements into solution researchgate.net. Sulfur determination can be performed on analytical lines such as 180.731 nm, 182.034 nm, and 182.624 nm in axial mode researchgate.net. ICP-OES provides a quantitative assessment of inorganic elements over a wide range of concentrations, making it a valuable tool for elemental characterization of this compound and its metal complexes.

Table 3: ICP-OES Application for this compound Complexes

Element AnalyzedEmission Lines (nm) (Examples)ApplicationReference
Sulfur (S)180.731, 182.034, 182.624Quantification in 2,4-dithiouracil complexes researchgate.netusda.gov

Analytical Method Development and Validation for Research Applications

The development and validation of analytical methods for this compound and related thiouracil compounds involve a rigorous process to ensure their reliability, accuracy, and suitability for intended research purposes. This typically includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity cuni.czchemrj.orglabmanager.com.

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed for the analysis of thiouracil derivatives due to their high selectivity and sensitivity.

HPLC-MS/MS Methods: Several LC-MS/MS methods have been developed and validated for the quantitative determination of various thiouracil compounds in complex matrices relevant to research. For instance, a quantitative method using LC-MS/MS was developed for the determination of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil in bovine urine. This method involved sample stabilization, derivatization with 3-iodobenzyl bromide, and cleanup before LC-MS/MS analysis. The method demonstrated high trueness (94-97%), with intra-day precisions below 5% and inter-day precisions below 8% at a concentration of 10 µg/L nih.gov.

Another ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method was developed for the quantitative analysis of eight thyreostatic drugs, including thiouracil, 6-methyl-2-thiouracil, 6-propyl-2-thiouracil, and 6-phenyl-2-thiouracil, in urine without a derivatization step. This method involved a reduction step with dithiothreitol (B142953) and liquid-liquid extraction. It achieved decision limits ranging from 1.1 to 5.5 µg/L and detection capabilities from 1.7 to 7.5 µg/L. The precision (relative standard deviation) was reported to be lower than 15.5%, and linearity ranged between 0.982 and 0.999 nih.gov. Similar HPLC-MS/MS methods have also been validated for thiouracil analysis in animal feed, showing excellent linearity (R² ≥ 0.99), individual recoveries between 90.9% and 99.7%, and good repeatability (RSD ≤ 6.0%) and intra-laboratory reproducibility (RSD ≤ 5.2%) nih.gov.

Table 1: Validation Parameters for LC-MS/MS Methods for Thiouracil Derivatives

Analyte(s)MatrixTechniqueLinearity (R²)Trueness/Recovery (%)Precision (RSD%)LOD/LOQ (µg/L or ng/g)Reference
2-thiouracil, 4-thiouracil, 6-methyl-2-thiouracilBovine UrineLC-MS/MSNot specified94-97%Intra-day < 5%, Inter-day < 8%10 µg/L (validated concentration) nih.gov
Thiouracil, 6-methyl-2-thiouracil, 6-propyl-2-thiouracil, 6-phenyl-2-thiouracilUrineUHPLC-MS/MS0.982-0.999Not specified< 15.5%DL: 1.1-5.5 µg/L, CCβ: 1.7-7.5 µg/L nih.gov
ThiouracilAnimal FeedLC-MS/MS≥ 0.9990.9-99.7%Repeatability ≤ 6.0%, Reproducibility ≤ 5.2%LOQ: 0.5 ng/g nih.gov

HPLC-UV Methods: HPLC methods with UV detection offer a robust approach for thiouracil analysis. A validated HPLC method for propylthiouracil (B1679721) in dog plasma utilized a C18 reversed-phase column with UV absorbance monitoring at 300 nm. This method demonstrated linear calibration curves (r² > 0.99) in the range of 0.05 to 15 µg/mL and good recoveries (>85%) researchgate.net. Another HPLC method for propylthiouracil achieved excellent linearity (R² = 0.999), a limit of detection of 1 ng, and a limit of quantitation of 1.2 ng researchgate.net.

Table 2: Validation Parameters for HPLC-UV Methods for Thiouracil Derivatives

Analyte(s)MatrixTechniqueLinearity (R²)Recovery (%)LOD/LOQ (µg/mL or ng)Reference
PropylthiouracilDog PlasmaHPLC-UV> 0.99> 85%0.05-15 µg/mL (range) researchgate.net
PropylthiouracilFormulationsHPLC-UV0.999Not specifiedLOD: 1 ng, LOQ: 1.2 ng researchgate.net

Spectrophotometric Methodologies

Spectrophotometric methods provide a simple and cost-effective approach for the determination of thiouracils. A spectrophotometric method for propyl-2-thiouracil (PTU) was developed based on its reaction with N,N-dimethyl-p-phenylenediamine (DMPD) in acidic solution in the presence of Fe³⁺ ions. The absorbance of the colored product was measured at 465 nm. This method was successfully applied for the determination of PTU researchgate.net. Another spectrophotometric method for 6-propyl-2-thiouracil utilized Prussian blue complex formation, where the absorbance of the product was measured at 840 nm after a 30-minute reaction time. The determination range for this method was 0.34–3.4 µg/mL of PTU acs.org.

Table 3: Spectrophotometric Methods for Thiouracil Derivatives

Analyte(s)PrincipleWavelength (nm)Determination Range (µg/mL)Reference
Propyl-2-thiouracilReaction with DMPD/Fe³⁺465Not specified researchgate.net
6-Propyl-2-thiouracilPrussian Blue Complex Formation (Fe³⁺ reduced by PTU)8400.34–3.4 acs.org

Electrochemical Methodologies

Electrochemical sensors offer sensitive and rapid detection of thiouracil compounds. The electrochemical behavior of 2-thiouracil (2TU) has been investigated using cyclic, differential pulse, and square wave voltammetric techniques. A differential-pulse voltammetric method was developed for the quantitative determination of 2TU, showing a linear relation between peak current and 2TU concentration researchgate.net. For 6-methyl-2-thiouracil (MTU), miniaturized electrochemical sensors (voltammetric and amperometric) were developed. Under optimal conditions, the response was linear in the range of 0 to 20 µg/L MTU, with an empirical limit of detection of 0.13 µg/L. Recovery values ranged from 85% to 95% with coefficients of variation less than 30% mdpi.com.

Table 4: Validation Parameters for Electrochemical Methods for Thiouracil Derivatives

Analyte(s)MatrixTechniqueLinearity (Range)Recovery (%)LOD (µg/L)Reference
2-ThiouracilPharmaceuticals, UrineDifferential-Pulse VoltammetryLinear relation between peak current and concentrationNot specifiedNot specified researchgate.net
6-Methyl-2-thiouracilMeat SamplesVoltammetric/Amperometric Sensors0-20 µg/L85-95%0.13 mdpi.com

These diverse analytical methodologies, developed and validated for various thiouracil derivatives, underscore the extensive research efforts in ensuring accurate and reliable quantification of these compounds in different research contexts. The principles and validation parameters established for these analogues are highly relevant and often transferable to the study of this compound itself, given their structural similarities.

Dithiouracil As a Research Tool in Biological Systems

Investigational Applications in Cellular and Molecular Biology Models

Dithiouracil (B10097) and its derivatives have found utility in a range of in vitro and cellular models, contributing to the understanding of fundamental biological mechanisms and the development of new research tools.

Use in in vitro Antimicrobial Efficacy Assessments

This compound and its metal complexes have been investigated for their in vitro antimicrobial efficacy against a spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. Studies have shown that while 2,4-dithiouracil itself exhibits antimicrobial activity, its complexation with certain metal ions can significantly enhance this effect. For instance, the addition of gold(III) to 2,4-dithiouracil has been observed to increase its antimicrobial properties, particularly against strains such as Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 19433, and Klebsiella pneumoniae ATCC 13883. Conversely, the addition of copper(II) to 2,4-dithiouracil showed a more modest improvement in antimicrobial activity against some microorganisms, while others like Pseudomonas aeruginosa ATCC 9027 and Saccharomyces cerevisiae demonstrated increased resistance compared to the free ligand. tandfonline.commdpi.commdpi.com

The observed enhancements in antimicrobial activity upon metal complexation suggest a role for the metal ion in modulating the compound's interaction with microbial targets. This area of research highlights this compound's potential as a scaffold for developing novel antimicrobial agents or understanding resistance mechanisms.

Table 1: Antimicrobial Activity of 2,4-Dithiouracil and its Metal Complexes (Illustrative Data)

Microorganism2,4-Dithiouracil ActivityCu(II) Complex ActivityAu(III) Complex Activity
Staphylococcus aureusModerateSlightly ImprovedSignificantly Increased
Enterococcus faecalisModerateNo significant changeSignificantly Increased
Klebsiella pneumoniaeModerateNo significant changeSignificantly Increased
Escherichia coliModerateSlightly ImprovedNo change
Salmonella entericaModerateSlightly ImprovedN/A
Pseudomonas aeruginosaModerateMore ResistantN/A
Saccharomyces cerevisiaeModerateMore ResistantN/A

Note: This table summarizes general trends observed in research findings tandfonline.commdpi.commdpi.com and is illustrative. Specific quantitative data (e.g., MIC values) would vary by study.

Applications in Studies of Cellular Processes (e.g., Cell Cycle Interference, Apoptosis Pathways)

While the direct application of 2,4-dithiouracil itself in studies of cell cycle interference and apoptosis pathways is not extensively documented in the provided literature, related thiouracil derivatives have shown significant activity in these areas. For instance, novel 2-thiouracil-5-sulfonamide derivatives have been designed and synthesized as potent inducers of cell cycle arrest and inhibitors of Cyclin-Dependent Kinase 2A (CDK2A). nih.govresearchgate.netmdpi.com These derivatives demonstrated the ability to induce cell growth arrest at various phases of the cell cycle, including G1/S, S, and G2/M, depending on the cancer cell line. nih.govmdpi.com Furthermore, they stimulated apoptotic death in cancer cells, partly by enhancing the expression of cell cycle inhibitors p21 and p27. nih.govresearchgate.net

Similarly, other uracil (B121893) and thiouracil derivatives have been explored as potential Histone Deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis. mdpi.com A notable thiouracil derivative (compound 5m) was found to arrest cell growth at the G0-G1 phase and induce apoptosis by significantly increasing levels of caspase-3 and caspase-8. mdpi.com These findings, while primarily concerning thiouracil derivatives, underscore the broader potential of the thiouracil scaffold, including this compound, for probing and modulating critical cellular processes like cell cycle progression and programmed cell death.

Development of Biological Probes based on this compound Scaffolds

Thionucleobases, a class of compounds that includes this compound, have emerged as valuable intrinsic photoaffinity probes for investigating nucleic acid structures and interactions within complex biological assemblies. embopress.orguni-duesseldorf.de These compounds, characterized by the substitution of oxygen atoms with sulfur, exhibit unique photophysical properties. They are capable of absorbing light at wavelengths longer than 320 nm, allowing for selective photoactivation without damaging other biological components. uni-duesseldorf.de

This selective photoactivation enables their use in photocrosslinking experiments, where they can form covalent bonds with interacting nucleic acids or proteins upon irradiation. This property is particularly useful for elucidating RNA structures in solution, identifying contacts within nucleic acids, and mapping interactions between nucleic acids and proteins in nucleoprotein complexes like ribosomes. uni-duesseldorf.de The high photoreactivity of their triplet state, particularly for derivatives like 4-thiouracil (B160184), facilitates efficient photocrosslinking with pyrimidines and purines. uni-duesseldorf.de The ability to incorporate these thionucleotides, including those derived from this compound, into DNA or RNA chains synthetically or enzymatically, while largely retaining structural and biological properties, makes them powerful tools for site-specific probing in molecular biology and medicinal chemistry. uni-duesseldorf.de

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Understanding the Structure-Activity Relationship (SAR) of this compound and its analogues is crucial for elucidating their mechanisms of action and for rational design in chemical biology.

Elucidation of Pharmacophoric Features for Enzyme Inhibition

Structure-Activity Relationship (SAR) studies involving thiouracil derivatives have been instrumental in identifying key pharmacophoric features responsible for their enzyme inhibitory activities. While specific detailed SAR for 2,4-dithiouracil as a direct enzyme inhibitor is less frequently isolated in general literature searches compared to its mono-sulfur counterparts, the principles derived from thiouracil derivatives are broadly applicable.

For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibition, SAR studies on thiouracil derivatives have highlighted the significant influence of substituted chemical modifications on the thiouracil scaffold. Compounds featuring heterocyclic substituted piperazine (B1678402) with an acetamide (B32628) linker demonstrated potent DPP-IV inhibition. Similarly, research into uracil and thiouracil derivatives as histone deacetylase (HDAC) inhibitors has revealed three essential pharmacophoric features for optimal binding to the HDAC active site: a zinc-binding region group (ZBG) to interact with the active site zinc atom, a linker moiety to occupy the tubular access, and a cap group to engage with the surface recognition motif.

The position of sulfur substitution itself is a critical pharmacophoric feature across thiouracil compounds, as evidenced by the differential antithyroid activity of 2-thiouracil (B1096) versus 4-thiouracil. tandfonline.com For this compound, its ability to coordinate with metal ions (e.g., Au(III), Cu(II)) and the resulting modulation of biological activity (e.g., antimicrobial) suggests that the sulfur atoms play a crucial role in metal binding, which in turn influences the compound's interaction with biological targets. tandfonline.commdpi.commdpi.com The coordination of this compound with metals like rhodium, iridium, palladium, and platinum, often involving the N(3) and C=S moieties, further illustrates how specific structural elements dictate binding and subsequent biological effects. mdpi.com

Correlation of Electronic Structure with Biological Activity

The electronic structure of this compound is a fundamental determinant of its chemical reactivity and biological activity. Quantum chemical calculations have been employed to investigate the electronic properties and tautomeric forms of 2,4-dithiouracil. Studies have shown that among its six possible tautomers, the dithion tautomer possesses the lowest energy. tandfonline.com The subtle energy differences between these tautomers, such as the 28 kJ mol⁻¹ difference to the second most stable dithiol 2 tautomer, can influence the compound's preferred state in biological environments and, consequently, its interactions. tandfonline.com

Furthermore, photoelectron studies involving 2,4-dithiouracil, alongside 2-thiouracil and 4-thiouracil, have provided insights into the ionization of electron pairs from the sulfur and oxygen atoms, as well as the pyrimidine (B1678525) π-system. tandfonline.comembopress.org These electronic characteristics are directly correlated with the photodynamic properties of these nucleobase analogues. The replacement of oxygen with sulfur atoms in the uracil scaffold, as seen in this compound, can dramatically alter its photochemistry. tandfonline.com This modification can increase the probability of biologically important processes like spontaneous mutations by a factor of 10³ and influences their utility as photoactivatable probes due to their distinct absorption and reactivity profiles upon light exposure. tandfonline.comuni-duesseldorf.de Understanding these correlations between electronic structure and photodynamic behavior is crucial for the development of this compound-based compounds as research tools and in applications requiring light-mediated biological effects.

Comparative Biochemical Studies with Uracil and Other Thiouracil Derivatives

This compound, a pyrimidine derivative with two sulfur atoms, serves as a valuable research tool for understanding the biochemical implications of sulfur substitution in nucleobase structures. Comparative studies with its oxygen analog, uracil, and other thiouracil derivatives (e.g., 2-thiouracil, 4-thiouracil, and methylthiouracil) reveal significant differences in their molecular properties, interactions with biological systems, and resulting biological activities. These comparisons provide insights into the structure-activity relationships crucial for drug design and understanding fundamental biological processes.

Structural and Physicochemical Distinctions

The substitution of oxygen atoms with sulfur in the uracil ring leads to notable changes in the molecular geometry and electronic properties of these compounds. For instance, the C=S bond length (approximately 1.65 Å) is significantly longer than the C=O bond length (approximately 1.23 Å) nih.govmdpi.com. This alteration in bond length at the site of substitution can cause slight shortening in neighboring bond lengths and a closing of related ipso angles nih.gov.

Furthermore, thio-substitution influences the tautomeric equilibrium and polarization of the molecules. While uracil and 2-thiouracil exhibit a 2-thione-4-keto tautomeric form, the neutral forms of 2,4-dithiouracil are predominantly in the dithione form in both aqueous and non-aqueous media bibliotekanauki.pl. The monoanionic form of 2,4-dithiouracil exists as a mixture of two tautomeric monoanions, primarily with the proton on the N3 ring nitrogen and charge delocalization across both isomeric monoanions bibliotekanauki.pl. In contrast, monoanion formation in 2-thiouracil appears to localize the charge on the O4 position, unlike 2,4-diketopyrimidines and 4-thiouracil where charge delocalization is observed bibliotekanauki.pl.

Thialation also leads to a greater extent of polarization and increased dipole moments, particularly when sulfur is substituted at the C4 position mdpi.comnih.gov. This enhanced polarity can influence interactions within biological environments.

Table 1: Comparative Physicochemical Properties of Uracil and Thiouracil Derivatives

CompoundC5-C6 Bond Length (Å)Dipole Moment (D)
Uracil~1.334.19 - 4.248 mdpi.comnih.gov
2-Thiouracil~1.334.20 - 4.621 mdpi.comnih.gov
4-Thiouracil~1.364.47 - 5.064 mdpi.comnih.gov
2,4-Dithiouracil~1.364.67 - 5.076 mdpi.comnih.gov

Note: Values are approximate and may vary depending on the calculation method or experimental conditions. Data compiled from mdpi.comnih.gov.

The ring structure of uracil appears to be more easily deformed and adaptable to different environments compared to its thio-substituted counterparts mdpi.com. This suggests that the introduction of sulfur atoms may impart a degree of rigidity or alter the conformational flexibility of the pyrimidine ring.

Interactions with Biological Macromolecules and Pathways

The distinct structural and electronic properties of this compound and other thiouracil derivatives lead to varied biochemical interactions:

Hydration and Hydrogen Bonding: Density Functional Theory (DFT) studies on the hydration of 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil compared to uracil show slight differences in water distribution around these molecules nih.govmdpi.com. Hydrogen bonds involving sulfur atoms (S···Ow) tend to be stronger than those involving oxygen atoms (O···Ow) in hydration shells, leading to greater shortening of S···Ow hydrogen bonds compared to O···Ow hydrogen bonds mdpi.com.

Nucleic Acid Interactions: Thio-substitution can significantly impact DNA:RNA microhelixes. The formation of Watson-Crick (WC) base pairs with thio-substituted uracil is weaker than with unsubstituted uracil, potentially deforming helical and backbone parameters, especially with 2,4-dithiouridine (B23725) mdpi.com. The presence of sulfur can also increase the dipole moment of A-type microhelixes, as well as affect rise and propeller twist parameters mdpi.com. Furthermore, the replacement of oxygen by sulfur atoms in uracil can increase the probability of spontaneous mutations by a factor of 10^3 mdpi.com.

Enzyme Inhibition:

2-Thiouracil has been identified as a selective inhibitor of neuronal nitric oxide synthase nih.gov.

The inhibition of orotidine-5'-monophosphate decarboxylase (ODCase) by uridine-5'-monophosphate (UMP) and its thialated analogues (2-thioUMP and 4-thioUMP) has been compared. The replacement of either carbonyl oxygen by sulfur was found to enhance the ability of these nucleotides to inhibit ODCase nih.gov. This enhanced inhibitory ability is hypothesized to be due to the more readily polarizable nature and larger dipole moments of the thiouracil moieties, leading to stronger interactions at the ODCase active site nih.gov.

Thiouracil derivatives have also been studied for their anticancer activities, with some compounds showing potent activity against cell lines like breast (MCF-7) and colon (CaCo-2) tumor cells, often compared to 5-fluorouracil (B62378) pharmacophorejournal.com.

Diverse Biological Activities

Beyond specific enzyme interactions, comparative studies highlight a broad spectrum of biological activities for thiouracil derivatives:

Antithyroid Activity: 2-Thiouracil and its derivatives, such as 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, are known for their antithyroid properties, inhibiting thyroid hormone biosynthesis by blocking enzymes like thyroid peroxidase chemicalbook.comwikipedia.orgekb.egpreprints.orgdrugbank.com. It is important to note that 2-thiouracil, but not 4-thiouracil, exhibits significant antithyroid activity, emphasizing the importance of the sulfur's position mdpi.com.

Anticancer Activity: Thiouracil derivatives, including 2-thiouracil and novel sulfonamide derivatives, have demonstrated promising anticancer activities against various cancer cell lines pharmacophorejournal.comekb.egpreprints.orgmdpi.com.

Antimicrobial and Antiviral Properties: These compounds exhibit antimicrobial (bactericidal and fungicidal) and antiviral activities nih.govekb.egpreprints.orgmdpi.comresearchgate.net. For instance, 2-thiouracil has shown potential effects against pathogens like Bacillus subtilis, Escherichia coli, and Candida albicans nih.govmdpi.com.

Antioxidant Activity: Novel 2-thiouracil-5-sulfonamide derivatives have been evaluated for their antioxidant properties, showing significant radical scavenging activity and 15-lipoxygenase inhibition mdpi.com.

These comparative biochemical studies underscore this compound's utility as a research tool, allowing scientists to dissect the subtle yet profound effects of sulfur incorporation on the fundamental properties and biological roles of pyrimidine bases.

Future Directions in Dithiouracil Research

Advancements in Computational Modeling and Predictive Studies

Computational modeling plays a crucial role in predicting the behavior and potential interactions of dithiouracil (B10097) and its derivatives, offering a cost-effective and efficient pathway for drug discovery and mechanistic elucidation. Quantitative Structure-Activity Relationship (QSAR) studies are a significant area of focus, establishing mathematical models that correlate chemical properties with biological activities. For instance, QSAR studies on thiouracil derivatives have been conducted to predict central nervous system (CNS) depressant activity, demonstrating strong correlations between molecular descriptors (e.g., van der Waals surface area, dipole moment) and observed biological responses. One such study reported a correlation coefficient (r²) of 0.9014 and a cross-validated squared correlation coefficient (q²) of 0.8120 for a QSAR model predicting CNS depressant activity of 2-thiouracil (B1096) derivatives chalcogen.romitwpu.edu.inresearchgate.net.

Table 1: Example QSAR Model Performance for Thiouracil Derivatives

Model TypeCorrelation Coefficient (r²)Cross-Validated r² (q²)External Predictive Ability (pred_r²)Biological Activity
QSAR0.90140.81200.6692CNS Depressant

Molecular docking simulations are another vital computational tool, enabling researchers to visualize and quantify the interactions between this compound or its analogs and target proteins. These studies provide insights into binding sites, binding energies, and deactivation constants, which are critical for understanding how compounds inhibit specific enzymes or interact with cellular machinery aphrc.orgmdpi.comresearchgate.net. For example, molecular docking has been employed to study the interactions of thiouracil-based compounds with human DNA topoisomerase II, c-kit protein tyrosine kinase, and 15-lipoxygenase, shedding light on their potential anticancer and antioxidant mechanisms aphrc.orgmdpi.compharmacophorejournal.commdpi.comnih.govnih.gov. Density Functional Theory (DFT) calculations are also extensively used to investigate the electronic structure, tautomerism, vibrational spectra, and hydration effects of this compound, providing fundamental insights into its chemical properties mdpi.comnih.govnih.govacs.org. These computational advancements streamline the design of novel compounds with tailored properties and predict their biological impact before experimental synthesis.

Exploration of Novel this compound Derivatives with Unique Biological Activities

The synthesis and characterization of novel this compound derivatives represent a dynamic area of research aimed at discovering compounds with enhanced potency, specificity, or entirely new biological activities. Researchers are actively exploring various modifications to the this compound scaffold to achieve these goals. This includes the synthesis of 2-thiouracil-5-sulfonamides, which have shown promising anticancer and antioxidant activities, with some compounds demonstrating significant inhibition of CDK2A and 15-lipoxygenase mdpi.comnih.govnih.govmdpi.com.

Another avenue involves the creation of C-glycoside analogs containing thiouracil units, which have been evaluated for their antibacterial, antifungal, and antioxidant properties echemcom.com. The investigation of metal complexes of 2,4-dithiouracil and its derivatives is also underway, with studies focusing on their synthesis, structural determination, and antimicrobial efficacy against various bacteria and yeasts mdpi.compreprints.org. The precise position of sulfur substitution within the pyrimidine (B1678525) ring is recognized as a crucial factor influencing the biological activity of these compounds mdpi.com. By systematically modifying the this compound structure, researchers aim to develop a new generation of compounds with diverse therapeutic potentials.

Integration of Multi-Omics Approaches in Mechanistic Investigations

The integration of multi-omics approaches—including genomics, proteomics, metabolomics, and transcriptomics—is transforming the understanding of this compound's mechanisms of action at a systems biology level. This holistic approach allows for a comprehensive view of the molecular responses induced by this compound, identifying affected pathways, potential targets, and biomarkers.

Metabolomics, which involves the comprehensive analysis of small molecule metabolites, has been successfully applied to understand the mechanism of toxicity of thiouracil-related compounds. For example, studies using 6-propyl-2-thiouracil (PTU) in zebrafish embryos have revealed changes in endogenous metabolites, such as increased tyrosine and pipecolic acid levels and decreased methionine levels, alongside disturbances in the 'Phenylalanine, tyrosine and tryptophan biosynthesis' pathway. These metabolic shifts provide mechanistic insights into PTU's mode of action, particularly its inhibition of thyroid peroxidase (TPO) researchgate.netfu-berlin.de. Metabolomics also aids in distinguishing between exogenous and semi-endogenous origins of thiouracil, which is crucial for monitoring purposes plos.org.

Proteomics, the large-scale study of proteins, provides insights into protein expression changes and post-translational modifications in response to this compound. Quantitative proteomics studies have been used to investigate drug-induced thyroid toxicity, identifying dysregulated proteins and enriched biological pathways, thus offering a deeper understanding of the molecular events underlying toxicity ufz.deresearchgate.netresearchgate.net.

Transcriptomics, especially with techniques like 4-thiouracil (B160184) (4TU) tagging (e.g., SLAMseq, TU-tagging), allows for the real-time, cell-type-specific analysis of newly synthesized RNA. This provides dynamic information about gene expression and transcriptional regulation, which is invaluable for understanding immediate cellular responses to this compound or its derivatives mdpi.combiologists.comdoelab.orglexogen.comresearchgate.netfrontiersin.orgplos.org. By combining these diverse omics datasets, researchers can construct more complete molecular networks, identify critical regulatory nodes, and gain a more profound understanding of this compound's biological effects and its potential for targeted interventions.

Q & A

Q. What statistical approaches are recommended for analyzing tautomeric equilibrium data?

  • Methodological Answer : Use principal component analysis (PCA) to reduce spectral dimensionality, followed by multivariate regression (e.g., PLS) to correlate tautomer ratios with solvent parameters. Bayesian inference models improve confidence intervals in low-signal datasets .

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